(S)-adrenaline, also known as epinephrine, is a catecholamine hormone and neurotransmitter produced by the adrenal medulla. [] It plays a critical role in the body's "fight or flight" response, mediating various physiological changes in response to stress. These changes include increased heart rate, elevated blood pressure, and mobilization of energy stores.
(S)-adrenaline is naturally produced in the body, specifically in the chromaffin cells of the adrenal glands. It can also be synthesized artificially through various chemical processes, which are essential for pharmaceutical applications.
(S)-adrenaline belongs to the class of compounds known as catecholamines, which includes other important neurotransmitters such as norepinephrine and dopamine. It is categorized as a sympathomimetic amine due to its stimulatory effects on adrenergic receptors.
The synthesis of (S)-adrenaline can be achieved through several methods, with asymmetric hydrogenation being one of the most prominent techniques.
(S)-adrenaline has a complex molecular structure characterized by its catechol group and an amine functional group.
The geometry of (S)-adrenaline was studied using Density Functional Theory and Hartree-Fock methods, revealing detailed vibrational frequencies and bond lengths that are critical for understanding its reactivity .
(S)-adrenaline participates in various chemical reactions that are significant for its biological activity.
The mechanism by which (S)-adrenaline exerts its effects involves several steps:
Understanding the physical and chemical properties of (S)-adrenaline is essential for its application in pharmaceuticals.
Relevant data regarding bond lengths and angles have been characterized using computational methods, providing insights into its reactivity .
(S)-adrenaline has numerous scientific applications due to its physiological effects:
(S)-Adrenaline (epinephrine) is synthesized from norepinephrine via a single enzymatic step catalyzed by phenylethanolamine N-methyltransferase (PNMT). This cytosolic enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, producing (S)-adrenaline and S-adenosyl-L-homocysteine (SAH) as a byproduct [3] [6]. The reaction proceeds via an SN2 mechanism, where nucleophilic attack by norepinephrine’s deprotonated amine on SAM’s methyl group results in methyl transfer with inversion of configuration. Kinetic isotope experiments confirm methyl transfer as the rate-limiting step, with a calculated energy barrier of 16.4 kcal/mol [3] [7].
PNMT exhibits strict regiospecificity for N-methylation but accommodates diverse substrates, including phenylethanolamine, p-octopamine, and synthetic analogs like 3-trifluoromethyl phenylethanolamine. Catalytic efficiency (kcat/Km) varies significantly:
Table 1: Kinetic Parameters of Human PNMT for Key Substrates
Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹·min⁻¹) |
---|---|---|---|
Norepinephrine (Physiological) | Not reported | Not reported | ~2.2 × 10⁵ (estimated) |
p-Octopamine | 5.5 ± 0.6 | 1.2 ± 0.1 | 2.2 × 10⁵ |
Phenylethanolamine | 99 ± 6 | 2.8 ± 0.1 | 2.8 × 10⁴ |
3-Trifluoromethyl phenylethanolamine | 0.55 ± 0.08 | 0.50 ± 0.01 | 9.1 × 10⁵ |
Data derived from enzyme assays in phosphate buffer (pH 8.0) at 30°C [4] [6].
Optimal activity occurs at pH 8.0–8.5, near the pKa of norepinephrine’s amine group (~8.5), facilitating substrate deprotonation. Two active-site glutamates (Glu185 and Glu219) are critical for catalysis. Mutagenesis studies reveal:
PNMT is regulated physiologically by glucocorticoids and neural stimuli. Glucocorticoids stabilize PNMT mRNA and prolong the enzyme’s half-life, while splanchnic nerve activation upregulates PNMT transcription [6].
The crystal structure of human PNMT (hPNMT) resolved at 2.4 Å reveals a highly decorated methyltransferase fold with a central 7-stranded β-sheet surrounded by α-helices. The active site is solvent-shielded by structural motifs including a "folding lip" unique among catecholamine-processing enzymes [1] [6]. Key features include:
Substrate Binding Pocket:
Cofactor Recognition:
Catalytic Mechanism:QM/MM simulations confirm a three-step mechanism:
Table 2: Impact of Active Site Mutations on PNMT Function
Mutation | Km (norepinephrine analog) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Primary Defect |
---|---|---|---|---|
Wild-Type | 99 µM (phenylethanolamine) | 2.8 ± 0.1 | 2.8 × 10⁴ M⁻¹·min⁻¹ | Baseline |
E185A | 100 ± 6 µM | 0.17 ± 0.01 | 1.7 × 10³ M⁻¹·min⁻¹ | Impaired proton transfer |
E185D | 320 ± 32 µM | 0.85 ± 0.04 | 2.7 × 10³ M⁻¹·min⁻¹ | Suboptimal carboxylate positioning |
E185Q | 100 ± 6 µM | 0.01 ± 0.001 | 99 M⁻¹·min⁻¹ | Loss of acidic residue |
E219A | 580 ± 76 µM | 1.3 ± 0.1 | ~2.2 × 10³ M⁻¹·min⁻¹ | Substrate mispositioning |
Data compiled from site-directed mutagenesis studies [4] [7].
Notably, the E185D mutation induces backbone shifts that partially compensate for the shorter side chain, explaining its moderate activity loss compared to E185Q [4]. PNMT forms disulfide-linked dimers (Cys48–Cys139) in non-reducing environments, though dimerization does not alter catalytic activity [6].
Adrenaline is a "relative newcomer" in the catecholamine family, with its biosynthetic machinery evolving later than related neurotransmitters. Structural and genomic analyses reveal:
Enzyme Evolution:
Receptor Coevolution:Adrenergic receptors diverged from dopamine receptors after the split between arthropod and vertebrate lineages (~600 million years ago). Key milestones:
Phylogenetic Distribution:
Table 3: Evolutionary Timeline of Adrenergic System Components
Era/Period | Key Events | Evidence Source |
---|---|---|
Archean (>2.5 Gya) | Emergence of aromatic amino acid biosynthesis (tyrosine pathway) | Chorismate-based pathways [8] |
Cambrian (~540 MYA) | Catecholamine receptors diverge from acetylcholine receptors | Receptor sequence phylogeny [5] |
Devonian (~400 MYA) | PNMT emerges in early vertebrates; adrenaline biosynthesis established | Absence in invertebrates [1] [5] |
Jurassic-Cretaceous | Expansion of adrenaline-dependent stress responses in mammals | Brainstem-specific PNMT expression [6] |
The late emergence of adrenaline correlates with its specialized role in vertebrate stress adaptation. Unlike dopamine or norepinephrine – which function in basal neurotransmission – adrenaline integrates systemic responses (cardiac, metabolic, respiratory) to acute challenges [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7